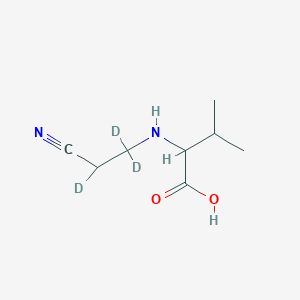

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-JXIVCAPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Technical Monograph: Synthesis and Characterization of N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Executive Summary

This technical guide details the synthesis and characterization of This compound , a critical deuterated internal standard used in the mass spectrometric quantification of valine adducts and associated metabolites.

The cyanoethylation of amino acids is a known biomarker for exposure to acrylonitrile (a Michael acceptor). Consequently, the deuterated analog (

Strategic Rationale & Isotopic Design

The selection of the 1,1,2-d3 isotopologue is driven by two bioanalytical necessities:

-

Mass Shift (+3 Da): A mass difference of +3 Da is the minimum required to avoid isotopic overlap with the natural abundance (

) envelope of the analyte, ensuring "crosstalk-free" quantification in Single Reaction Monitoring (SRM) modes. -

Metabolic Stability: The deuterium labels are placed on the ethyl side chain (

). This positioning avoids the exchangeable amine/carboxylic acid protons, ensuring the label remains intact during aqueous workup and biological incubation.

Retrosynthetic Analysis

The most atom-economical route to N-substituted amino acids is the Aza-Michael addition . This pathway avoids the use of alkyl halides (which can lead to over-alkylation) and utilizes the nucleophilicity of the valine primary amine against the electrophilic

Reaction Mechanism Visualization

Figure 1: Mechanism of Aza-Michael addition. The amine attacks the deuterated

Experimental Protocol

Safety Warning: Acrylonitrile-d3 is a potent carcinogen, highly flammable, and volatile. All operations must be performed in a functioning fume hood using double-gloving (Nitrile/Laminate) and full eye protection.

Materials & Reagents

| Reagent | Role | Purity/Isotopics |

| L-Valine | Substrate | >99% (HPLC grade) |

| Acrylonitrile-d3 | Electrophile | |

| Triethylamine (TEA) | Base Catalyst | >99% |

| Water/Ethanol (1:1) | Solvent | HPLC Grade |

| Dowex 50W-X8 | Purification | H+ Form |

Synthesis Procedure

-

Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Valine (1.0 eq, 5 mmol) in a mixture of water/ethanol (10 mL, 1:1 v/v).

-

Catalyst Addition: Add Triethylamine (1.5 eq) to depotonate the ammonium species, ensuring the amine is free and nucleophilic.

-

Controlled Addition: Cool the solution to 0°C. Add Acrylonitrile-d3 (1.1 eq) dropwise over 10 minutes.

-

Note: The reaction is exothermic.[1] Controlled addition prevents polymerization of the acrylonitrile.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Quenching: Concentrate the mixture under reduced pressure (Rotavap) at 40°C to remove ethanol and excess acrylonitrile.

Purification (Ion Exchange)

Since the product is an amino acid derivative, cation exchange chromatography is the preferred purification method to remove non-polar byproducts and excess reagents.

-

Load the aqueous residue onto a column packed with Dowex 50W-X8 (H+ form) .

-

Wash with distilled water (3 column volumes) to remove unreacted acrylonitrile and anionic impurities.

-

Elute the target compound using 1M NH₄OH .

-

Lyophilize the ammoniacal fractions to obtain This compound as a white amorphous powder.

Characterization & Validation

The identity of the synthesized compound must be validated using High-Resolution Mass Spectrometry (HRMS) and NMR.

Nuclear Magnetic Resonance (NMR)

The

Expected

| Position | Shift ( | Multiplicity (Protio) | Multiplicity (Deutero | Interpretation |

| 3.25 | Doublet | Doublet | Unaffected backbone. | |

| 2.10 | Multiplet | Multiplet | Unaffected backbone. | |

| 0.95 | Doublet | Doublet | Unaffected backbone. | |

| N-CH2 (Ethyl) | 2.85 | Triplet | Silent | Replaced by |

| CH2-CN (Ethyl) | 2.60 | Triplet | Broad Singlet (1H) | Replaced by |

Note on Pos 2: The carbon alpha to the nitrile (

Mass Spectrometry (LC-MS/MS)

-

Instrument: Triple Quadrupole MS (ESI+).

-

Protio (Reference):

m/z. -

Deutero (Target):

m/z. -

Fragmentation: The loss of the valine backbone (formic acid loss) or the cyanoethyl group should be consistent. The +3 Da shift must be retained in fragments containing the N-alkyl chain.

Workflow Diagram

Figure 2: Step-by-step purification and validation workflow.

Applications in Drug Development

-

Biomonitoring: Acrylonitrile is a pervasive industrial chemical. This standard allows for the precise quantification of valine adducts (N-2-cyanoethylvaline) in hemoglobin, serving as a long-term biomarker of exposure [1].

-

DMPK Studies: Used to track the metabolic fate of valine-containing peptidomimetics where the amine is modified.

-

Internal Standard: The kinetic isotope effect (KIE) of the deuterium atoms at the

-position to the nitrile may slightly slow down oxidative metabolism (e.g., by CYP450), but for MS quantification, the co-elution with the analyte is the priority.

References

-

Biomonitoring of Acrylonitrile Exposure: Title: "N-(2-cyanoethyl)valine as a biomarker of acrylonitrile exposure in humans." Source: PubMed / Toxicology Letters. URL:[Link] (General search for N-cyanoethyl valine biomarkers)

-

Aza-Michael Addition Methodology: Title: "The Aza-Michael Reaction: From Known to New Avenues."[5] Source: European Journal of Organic Chemistry. URL:[Link]

-

Acrylonitrile Safety Data: Title: "Acrylonitrile - Safety Data Sheet (SDS)." Source: PubChem. URL:[Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

Physical and chemical properties of deuterated N-(2-Cyanoethyl) Valine

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated N-(2-Cyanoethyl) Valine

Authored by a Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delineates the core physical and chemical properties of deuterated N-(2-Cyanoethyl) Valine, a molecule of significant interest in bioanalytical chemistry and metabolic studies. The narrative moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and analytical strategies, thereby providing a robust framework for its application.

Introduction: The Strategic Value of Isotopic Labeling

N-(2-Cyanoethyl) Valine is an adduct formed from the reaction of acrylonitrile with the N-terminal valine of hemoglobin.[1] As such, it has been established as a crucial biomarker for assessing exposure to acrylonitrile, a compound relevant in both occupational health and studies on smoking.[1][2][3] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into this molecule elevates its utility from a mere biomarker to a precision tool for quantitative analysis.

The strategic incorporation of deuterium into drug candidates and analytical standards is a cornerstone of modern pharmaceutical science.[4] This is primarily due to the Kinetic Isotope Effect (KIE) , a phenomenon rooted in the fundamental physics of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond, particularly if this bond cleavage is the rate-limiting step of the reaction.[6] This effect can be leveraged to enhance the metabolic stability of a drug, reduce the formation of toxic metabolites, and improve its overall pharmacokinetic profile.[7][8] In the context of N-(2-Cyanoethyl) Valine, deuteration provides an ideal internal standard for mass spectrometry-based quantification, ensuring analytical accuracy and precision.

This document provides an in-depth examination of the physical properties, chemical reactivity, and essential analytical protocols for characterizing deuterated N-(2-Cyanoethyl) Valine.

Molecular Structure and Deuteration Strategy

The foundational structure of N-(2-Cyanoethyl) Valine is comprised of an L-valine core covalently bonded to a cyanoethyl group via the alpha-amino nitrogen.

Sources

- 1. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

N-(2-Cyanoethyl-(1,1,2-d3)) Valine mechanism of action in mass spectrometry

This technical guide is structured to provide a comprehensive, mechanistic understanding of N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) as a critical internal standard in the quantification of acrylonitrile exposure.

Executive Summary & Scientific Context

N-(2-Cyanoethyl)valine (CEV) is the specific stable adduct formed when Acrylonitrile (ACN) —a potent carcinogen and industrial chemical—reacts with the N-terminal valine residues of hemoglobin (Hb). Because hemoglobin has a lifespan of ~120 days, CEV levels serve as a long-term integral biomarker for ACN exposure (e.g., smoking, industrial plastics manufacturing).

This compound is the isotopically labeled internal standard (IS) required for the precise quantification of this biomarker. Its "mechanism of action" in mass spectrometry is defined by its ability to mimic the physicochemical behavior of the native analyte (CEV) through extraction, derivatization, and ionization, while maintaining a distinct mass spectral signature (

Mechanism of Action: Chemical & Physical Basis

Structural Integrity and Isotope Effect

The specific labeling pattern (1,1,2-d3) places deuterium atoms on the ethyl chain attached to the valine nitrogen:

-

Non-Exchangeable Labeling: Unlike deuterium placed on amine or carboxyl groups (which exchange with solvent protons), the C-D bonds on the cyanoethyl group are chemically inert during the harsh acidic/basic conditions of the Modified Edman Degradation .

-

Chromatographic Co-elution: The deuterium isotope effect is minimal. CEV-d3 co-elutes with native CEV on C18 and Phenyl-Hexyl columns, ensuring that the IS experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray source.

The Modified Edman Degradation (The "FIRE" Procedure)

Free CEV is difficult to analyze due to its high polarity and low molecular weight. The industry-standard mechanism (CDC, Törnqvist) involves detaching the CEV from the globin protein using a specific isothiocyanate reagent, typically Pentafluorophenyl Isothiocyanate (PFPITC) or Fluorescein Isothiocyanate (FITC).

-

Reaction: PFPITC reacts with the secondary amine of the N-(2-cyanoethyl)valine.

-

Cyclization: Under basic conditions, the molecule cyclizes and cleaves from the protein chain.

-

Product: A Pentafluorophenylthiohydantoin (PFPTH) derivative.[1][2]

-

Native CEV Derivative: PFPTH-CEV (

) -

IS CEV-d3 Derivative: PFPTH-CEV-d3 (

)

-

Mass Spectrometry Physics (ESI-MS/MS)

Once derivatized, the molecule is analyzed via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode.

-

Ionization: The thiohydantoin ring and the tertiary amine (formed by the cyanoethyl attachment) readily protonate

. -

Fragmentation (CID): Under Collision-Induced Dissociation, the PFPTH derivative undergoes characteristic cleavage. The quantitative transition typically involves the loss of the cyanoethyl group or fragmentation of the hydantoin ring.

-

Crucial Mechanistic Requirement: For the IS to work, the fragment ion monitored must retain the deuterium label or the mass shift must be preserved in the neutral loss.

-

Visualization: Reaction & MS Pathways

The following diagram illustrates the formation of the biomarker and the parallel processing of the Internal Standard (CEV-d3).

Caption: Figure 1. Mechanistic pathway of Acrylonitrile biomarker formation, Internal Standard spiking, Edman degradation derivatization, and MS quantification.

Experimental Protocol: The "Modified Edman" Workflow

This protocol is designed for high-sensitivity detection (LOD < 5 pmol/g globin). It utilizes the Self-Validating principle where the IS corrects for cleavage efficiency.

Reagents & Preparation[3]

-

Internal Standard Stock: Dissolve this compound in 0.1M HCl to a concentration of 100 µM. Store at -20°C.

-

Derivatization Reagent: PFPITC (Pentafluorophenyl isothiocyanate) diluted in Formamide.

-

Globin Isolation: Precipitate globin from whole blood using acidic 2-propanol.

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale |

| 1. Spiking | Add 20 µL of CEV-d3 IS to 50 mg of precipitated globin. | Adding IS before derivatization ensures it tracks the efficiency of the chemical cleavage reaction. |

| 2. Alkalization | Add 800 µL of 0.1 M NaOH (or Carbonate buffer pH 9.0). | Deprotonates the N-terminal amine, making it nucleophilic for the PFPITC reaction. |

| 3. Derivatization | Add 20 µL PFPITC reagent. Shake at 45°C for 90 mins. | PFPITC couples with the secondary amine of CEV. The basic pH promotes cyclization and detachment of the PFPTH-CEV derivative. |

| 4. Extraction | Extract with TBME (tert-Butyl methyl ether) . Evaporate to dryness. | The PFPTH derivative is hydrophobic; TBME selectively extracts it from the aqueous protein sludge. |

| 5. Reconstitution | Dissolve in 50% Acetonitrile / 0.1% Formic Acid. | Prepares the sample for Reverse Phase LC. |

Data Interpretation & MS/MS Transitions

The following table outlines the specific Multiple Reaction Monitoring (MRM) transitions. Note that exact masses may vary slightly based on the specific derivatization reagent used (PFPITC vs FITC). The values below assume PFPITC derivatization, the most common toxicological standard.

MRM Transition Table

| Analyte | Precursor Ion | Product Ion | Collision Energy (eV) | Mechanistic Origin of Fragment |

| CEV (Native) | 352.1 | 254.0 | 15 - 20 | Loss of Cyanoethyl + Ring cleavage (Retains PFP moiety) |

| CEV (Native) | 352.1 | 197.0 | 25 | Secondary fragment (PFP-NCS group) |

| CEV-d3 (IS) | 355.1 | 257.0 | 15 - 20 | Quantifier: Shift of +3 Da confirms d3 label is on the retained valine/ethyl backbone. |

| CEV-d3 (IS) | 355.1 | 200.0 | 25 | Qualifier: Shift of +3 Da confirms identity. |

Quantification Logic

-

Linearity: The response should be linear from 5 pmol/g to 5000 pmol/g globin.

-

Self-Validation: If the Area of the IS drops below 50% of the average in a batch, it indicates matrix suppression or failed derivatization for that specific sample.

Graphviz Diagram: Fragmentation Physics

This diagram details the specific fragmentation logic that preserves the isotope label during MS/MS.

Caption: Figure 2. Parallel fragmentation pathways showing the retention of the +3 Da mass shift in the Product Ion, essential for accurate IDMS quantification.

References

-

Schettgen, T., et al. (2002). "A method for the quantification of the biomarker N-(2-cyanoethyl)valine in human blood by LC-MS/MS." Journal of Chromatography B.

-

Törnqvist, M., et al. (2002). "Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin." Mutagenesis.

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Acrylonitrile Adducts." National Health and Nutrition Examination Survey (NHANES).

-

Rydberg, P., et al. (2010). "A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS (The FIRE Method)." Journal of Chromatography B.

Sources

Precision in Quantitation: The Strategic Use of Deuterated Amino Acid Standards

The following technical guide provides an in-depth review and protocol strategy for the use of deuterated amino acid standards in quantitative bioanalysis.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In the rigorous landscape of drug development and clinical diagnostics, Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for absolute quantification. While Carbon-13 (

However, the use of deuterium introduces unique physicochemical challenges—specifically the Chromatographic Isotope Effect (CIE) and potential Hydrogen-Deuterium Exchange (HDX) —that can compromise data integrity if not expertly managed. This guide synthesizes the theoretical underpinnings with practical, field-proven protocols to validate deuterated standards for regulatory-grade bioanalysis.

Fundamental Principles: The Mechanics of IDMS

The core utility of a deuterated standard lies in its ability to correct for variability in every step of an analytical workflow—from extraction recovery to ionization efficiency.

The Internal Standard (IS) Concept

In IDMS, a known amount of stable isotope-labeled standard (SIS) is spiked into the sample before sample preparation. Because the SIS is chemically identical (or nearly so) to the analyte, it behaves identically during:

-

Sample Extraction: Corrects for recovery losses.

-

Chromatography: Elutes near the analyte.

-

Ionization: Experiences the same matrix suppression/enhancement.

Quantification is derived not from absolute intensity, but from the Area Ratio (

Why Deuterium?

-

Cost: Deuterated reagents are significantly less expensive to synthesize than

or -

Availability: A vast library of deuterated small molecules and amino acids is commercially off-the-shelf (COTS).

-

Mass Shift: It is easy to generate a mass shift of +3 Da or +4 Da (e.g., Leucine-

), avoiding isotopic overlap with the natural abundance M+1 and M+2 peaks of the analyte.

Technical Challenges & Mitigation

The primary risk when using deuterated standards is assuming they are "perfect" mimics. They are not.

The Chromatographic Isotope Effect (CIE)

Unlike

-

Effect: Deuterated compounds are slightly less lipophilic.[1]

-

Observation: In Reversed-Phase Liquid Chromatography (RPLC), deuterated standards often elute earlier than their non-labeled counterparts.[1][2]

-

Risk: If the shift is significant, the IS may not experience the exact same matrix suppression zone as the analyte, potentially degrading accuracy.

Hydrogen-Deuterium Exchange (HDX)

Labels must be placed on non-exchangeable positions (carbon-bound hydrogens). Deuterium on heteroatoms (

Visualization: The IDMS Workflow & CIE Risk

The following diagram illustrates the standard IDMS workflow and explicitly highlights where the Chromatographic Isotope Effect occurs.

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. Note the critical step at LC Separation where deuterium-induced retention time shifts can occur.

Method Development Protocol

This protocol outlines the validation of a deuterated amino acid standard for a targeted LC-MS/MS assay (e.g., quantifying Phenylalanine in plasma).

Phase 1: Standard Selection & Stability

-

Selection: Choose a standard with a mass shift of at least +3 Da to avoid overlap with the natural isotopic envelope of the analyte.

-

Example: Phenylalanine-

(ring labeled) is superior to Phenylalanine-

-

-

Scrambling Check: Dissolve the standard in the mobile phase (e.g., 50% Methanol/Water with 0.1% Formic Acid). Infuse into MS and monitor for 1 hour.

-

Pass Criteria: No loss of signal intensity for the parent ion; no appearance of

peaks indicating H/D exchange.

-

Phase 2: Chromatographic Evaluation (Assessment of CIE)

-

Co-injection: Inject a mixture of the non-labeled analyte and the deuterated IS.

-

Peak Overlay: Extract chromatograms (XIC) for both transitions.

-

Calculate Shift:

.-

Acceptance: In RPLC, a slight shift (

min) is common. If

-

Phase 3: MRM Optimization

-

Cross-Talk Check:

-

Inject Analyte only -> Monitor IS channel. (Result should be 0).

-

Inject IS only -> Monitor Analyte channel. (Result should be 0).

-

Note: Impurities in the deuterated standard (e.g.,

present in the

-

Comparative Analysis of Labeling Strategies

The following table contrasts deuterated standards with other isotopic approaches.

| Feature | Deuterated Standards ( | Carbon/Nitrogen Standards ( | Chemical Derivatization (e.g., iTRAQ) |

| Cost | Low | High | High |

| Chromatography | Potential Retention Shift (CIE) | Perfect Co-elution | Co-elution (Isobaric) |

| Mass Difference | Variable (+1 to +10 Da) | Variable (+6 to +10 Da) | Fixed tags |

| Primary Use | Targeted Small Molecule/Metabolomics | Proteomics (SILAC), High-end Quant | Discovery Proteomics |

| Risk | H/D Exchange, Peak Separation | High Cost | Incomplete Labeling |

Applications in Drug Development[1]

Targeted Metabolomics & Clinical Diagnostics

In newborn screening and clinical metabolic profiling, deuterated amino acids are used to quantify markers like Phenylalanine (PKU screening) or Branched-Chain Amino Acids (MSUD screening).

-

Protocol: Dried blood spots are extracted with a solvent containing a cocktail of deuterated amino acids. The ratio of endogenous amino acid to the deuterated standard determines the concentration.

Absolute Quantification (AQUA) in Proteomics

For determining the absolute concentration of a therapeutic protein or biomarker:

-

Synthesize a "Heavy" peptide using deuterated amino acids (e.g., Leucine-

). -

Spike this peptide into the tryptic digest of the sample.

-

The heavy peptide acts as the IS for the corresponding endogenous peptide.

Visualization: Peak Shift Phenomenon

The diagram below illustrates the "Inverse Isotope Effect" often seen in RPLC, where the deuterated standard elutes earlier.

Figure 2: Representation of the Chromatographic Isotope Effect (CIE). The deuterated standard (Red) often exhibits a shorter retention time than the protiated analyte (Blue) in reversed-phase chromatography.

References

-

Isotope Dilution Mass Spectrometry Principles

-

Chromatographic Isotope Effect

- Title: Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chrom

-

Source: BenchChem Technical Support.[1]

-

SILAC Methodology

-

Absolute Quantification (AQUA)

-

Clinical Applications

- Title: Simultaneous Determination of L- and D-Amino Acids in Proteins...

- Source: PMC / NIH.

-

URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. uni-marburg.de [uni-marburg.de]

Discovery and significance of N-(2-Cyanoethyl) Valine as a biomarker

Technical Guide: N-(2-Cyanoethyl) Valine as a Biomarker for Acrylonitrile Exposure

Executive Summary

N-(2-Cyanoethyl) Valine (CEV) represents a pivotal biomarker in toxicological and clinical research, serving as a stable surrogate for cumulative exposure to Acrylonitrile (AN). Unlike transient urinary metabolites that reflect exposure over hours, CEV is a hemoglobin adduct with a biological half-life mirroring that of the red blood cell (~120 days). This guide details the mechanistic formation of CEV, its historical validation, and the modern "FIRE" (Fluorescein Isothiocyanate) analytical protocol used to quantify it via LC-MS/MS.

The Mechanistic Basis

Chemical Formation

Acrylonitrile (AN) is an

The N-terminal valine of the hemoglobin

Pathway Visualization

Figure 1: The Michael addition pathway where Acrylonitrile alkylates the N-terminal valine of hemoglobin.

Historical Discovery & Significance

The utility of CEV was established through the pioneering work of the Törnqvist and Osterman-Golkar groups at Stockholm University in the 1980s and 90s. Their research shifted the paradigm of biomonitoring from measuring rapidly excreted urinary metabolites (which fluctuate wildly) to measuring blood protein adducts.

-

The "N-alkyl Edman" Breakthrough: Early methods utilized a modified Edman degradation.[1][2] Traditional Edman reagents (like Phenyl isothiocyanate) were adapted to specifically cleave alkylated N-terminal valines.[3][4]

-

Validation: Studies confirmed that CEV levels correlate linearly with AN dose in animal models and are significantly elevated in smokers (cigarette smoke contains ~10–30 µg of AN per cigarette) compared to non-smokers.

Analytical Methodology: The "FIRE" Procedure

While earlier methods relied on GC-MS with Pentafluorophenyl isothiocyanate (PFPITC), the modern standard is the Modified Edman Degradation with Fluorescein Isothiocyanate (FITC) , often termed the "FIRE" procedure.[2] This method allows for high sensitivity using LC-MS/MS.[5]

Principle

The FITC reagent reacts with the secondary amine of the CEV adduct. Under specific conditions, this induces cyclization and cleavage of the N-terminal amino acid, releasing it as a Fluorescein Thiohydantoin (FTH) derivative.[2] This derivative is highly ionizable and distinct in mass spectrometry.

Protocol: LC-MS/MS Quantification

Reagents:

-

Internal Standard (IS):

-CEV-Val-Leu-Ser (or similar isotopically labeled peptide). -

Lysis Buffer: 10 mM KHCO

. -

Derivatization Reagent: FITC in dimethylformamide (DMF).

Step-by-Step Workflow:

-

Sample Preparation:

-

Wash 250 µL of whole blood or packed red blood cells (RBCs) with saline (0.9% NaCl) three times to remove plasma proteins.

-

Lyse RBCs by adding 1 mL of Lysis Buffer. Freeze-thaw if necessary to ensure complete lysis.

-

-

Globin Isolation (Optional but recommended for purity):

-

Precipitate globin using acidic acetone (1% HCl in acetone).

-

Centrifuge (10,000 x g, 5 min), discard supernatant, and dry the pellet under nitrogen.

-

-

Derivatization (The "FIRE" Reaction):

-

Resuspend globin (approx. 2-5 mg) in 200 µL of buffer (pH 7.4).

-

Add Internal Standard .

-

Add excess FITC reagent .

-

Incubate at 37°C for 12–18 hours . Note: This long incubation drives the slow cyclization/cleavage of the alkylated valine.

-

-

Extraction:

-

Perform Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge to remove excess FITC and clean the sample.

-

Elute the CEV-FTH derivative with acetonitrile/formic acid.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]

-

MRM Transitions: Monitor specific transitions for CEV-FTH (Parent ion

Fragment ion specific to the fluorescein moiety).

-

Analytical Workflow Diagram

Figure 2: The "FIRE" procedure workflow for isolating and quantifying N-terminal valine adducts.

Clinical & Toxicological Interpretation

CEV levels provide a retrospective window into exposure history. Because erythrocytes have a lifespan of approximately 120 days, CEV levels reflect the Time-Weighted Average (TWA) exposure over the preceding 4 months.

Comparative Data Profiles

| Population Segment | Typical CEV Level (pmol/g globin) | Interpretation |

| Non-Smokers | < 1–5 (Often Undetectable) | Baseline environmental exposure is negligible. |

| Passive Smokers | 5 – 20 | Detectable levels indicate significant second-hand exposure. |

| Active Smokers | 100 – 400+ | Highly correlated with cigarettes per day (CPD). |

| Occupational | 1,000 – 20,000+ | Levels in AN manufacturing workers; requires immediate intervention. |

Application in Drug Development

In clinical trials, particularly for respiratory or cardiovascular drugs, smoking status is a major confounder.

-

Verification: CEV is superior to Cotinine (half-life ~16 hours) for verifying "non-smoker" status in long-term studies. A subject may stop smoking for 3 days to pass a Cotinine test, but their CEV levels will remain elevated, revealing their true history.

-

Stratification: Researchers can stratify patient cohorts by accurate exposure load rather than self-reported data, which is notoriously unreliable.

References

-

Törnqvist, M., et al. (2023). The N-alkyl Edman method for haemoglobin adduct measurement: updating and applications to humans. Oxford Academic.[1] Link

-

Fennell, T. R., et al. (1991). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis (Oxford Academic). Link

-

von Stedingk, H., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS. Journal of Chromatography B. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile: Biomarkers of Exposure. CDC. Link

-

Camacho, O. M., et al. (2021).[7] Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker Of Compliance in Smokers Switching to Tobacco Heating Products. Preprints.org.[7] Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-(2-Cyanoethyl-(1,1,2-d3)) Valine CAS number and molecular weight

Core Identity & Physicochemical Data[1][2][3]

N-(2-Cyanoethyl-(1,1,2-d3)) Valine (CEV-d3) is a highly specialized stable isotope-labeled amino acid derivative. It serves as the definitive internal standard for the quantification of N-(2-cyanoethyl)valine (CEV), a critical hemoglobin adduct biomarker used to assess cumulative exposure to Acrylonitrile (a potent electrophile and carcinogen found in tobacco smoke and industrial precursors).

Chemical Specifications Table

| Parameter | Specification |

| Chemical Name | N-(2-Cyanoethyl-(1,1,2-d3))-L-valine |

| CAS Number | 160210-22-0 |

| Unlabeled Analog CAS | 51078-49-0 |

| Molecular Formula | |

| Molecular Weight | 173.23 g/mol |

| Exact Mass | 173.1244 Da |

| Appearance | White to Off-White Solid |

| Solubility | Water, Methanol, DMSO |

| Isotopic Purity |

Structural Logic

The "1,1,2-d3" designation indicates the deuteration pattern on the cyanoethyl side chain attached to the valine nitrogen.

-

Structure:

-

Origin: Derived from the Michael addition of L-Valine to Acrylonitrile-d3 (

) in an aqueous medium. The

Synthesis & Reaction Mechanism

The synthesis of CEV-d3 follows a nucleophilic Michael addition pathway. This reaction must be controlled to prevent bis-alkylation or hydrolysis of the nitrile group.

Synthesis Workflow Diagram

Figure 1: Synthesis of CEV-d3 via Michael addition. High pH ensures the valine amino group is unprotonated (

Analytical Application: The Modified Edman Degradation

The primary utility of CEV-d3 is in the N-alkyl Edman Degradation method (pioneered by Törnqvist et al.). This method specifically detaches N-terminal alkylated amino acids from hemoglobin protein chains, converting them into stable thiohydantoin derivatives for LC-MS/MS analysis.

Why This Standard is Critical

-

Matrix Compensation: Blood globin is a complex matrix. CEV-d3 corrects for ionization suppression/enhancement during ESI-MS.

-

Reaction Tracking: CEV-d3 is added before the derivatization step. It undergoes the same cyclization and cleavage as the analyte, validating the efficiency of the Edman degradation for every sample.

Experimental Protocol: N-Alkyl Edman Method

Step 1: Globin Isolation

-

Precipitate globin from lysed erythrocytes using acidic 2-propanol.

-

Wash with ethyl acetate to remove unbound acrylonitrile metabolites.

-

Dissolve globin in formamide/buffer.

Step 2: Internal Standard Addition

-

Spike samples with 5-10 pmol of CEV-d3 .

Step 3: Derivatization (The Edman Reaction)

-

Reagent: Add Phenyl Isothiocyanate (PITC) or Fluorescein Isothiocyanate (FITC).

-

Condition: Incubate at 45°C for 2 hours at pH 7.4.

-

Mechanism: PITC reacts with the secondary amine of the N-cyanoethyl valine residue.

-

Cleavage: Under these conditions, the N-terminal adduct cyclizes and cleaves from the protein backbone, forming a Pentafluorophenyl-thiohydantoin (PFPTH) or similar derivative, depending on the reagent.

Step 4: LC-MS/MS Quantification

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).

-

Ionization: Electrospray Positive (ESI+).

-

MRM Transitions (Example for PITC derivative):

-

Analyte (CEV-PTH): m/z 306

235 -

Standard (CEV-d3-PTH): m/z 309

238 -

Note: The mass shift of +3 is retained in the fragment ions.

-

Analytical Workflow Diagram

Figure 2: The Modified Edman Degradation workflow using CEV-d3 as an internal standard.

References

-

Törnqvist, M., Mowrer, J., Jensen, S., & Ehrenberg, L. (1986). Monitoring of environmental cancer initiators through hemoglobin adducts by a modified Edman degradation method. Analytical Biochemistry, 154(1), 255-266. Link

-

Fennell, T. R., et al. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: measurement by a modified Edman degradation method. Cancer Epidemiology, Biomarkers & Prevention, 9(7), 705-712. Link

-

Schettgen, T., et al. (2002). A sensitive method for the determination of N-(2-cyanoethyl)valine and N-(2-hydroxyethyl)valine in human blood by LC-MS/MS. Archives of Toxicology, 76, 596–600. Link

-

LGC Standards. (2023). Product Sheet: N-(2-Cyanoethyl-d3)-L-valine (TRC-C981082).[1] Link

Sources

Stability and storage conditions for N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Technical Whitepaper: Stability & Lifecycle Management of N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Executive Summary

This compound (hereafter referred to as d3-CEVal ) is a critical stable isotope-labeled internal standard (SIL-IS).[1] It is primarily employed in the quantitative analysis of Valsartan impurities (specifically the N-cyanoethyl alkylation by-products) and as a biomarker for acrylonitrile exposure (hemoglobin adducts).[1]

The reliability of LC-MS/MS data depends entirely on the integrity of this reference standard. Unlike simple amino acids, d3-CEVal possesses a Michael adduct structure susceptible to a specific degradation pathway: the Retro-Michael reaction .[1] This guide provides a scientifically grounded protocol to prevent this decomposition, ensuring the isotopic fidelity and concentration accuracy required for regulated bioanalysis.

Physicochemical Profile & Degradation Mechanisms

To ensure stability, one must understand the molecular vulnerabilities. d3-CEVal is not merely an amino acid; it is a secondary amine formed by the alkylation of Valine with deuterated acrylonitrile.

The Core Threat: Retro-Michael Decomposition

The formation of N-(2-Cyanoethyl) valine is a reversible Michael addition.[1] Under specific stress conditions—particularly basic pH and elevated temperature —the equilibrium shifts backward (Retro-Michael), cleaving the molecule into free Valine and deuterated Acrylonitrile.

-

Trigger: Proton abstraction from the

-carbon (relative to the nitrile) or amine deprotonation.[1] -

Consequence: Loss of the deuterated tag (acrylonitrile-d3 evaporates or polymerizes), leaving unlabeled Valine. This causes a catastrophic "loss of signal" for the IS and potential contamination of the analyte channel if mass resolution is insufficient.

Deuterium Isotope Stability

The (1,1,2-d3) label is located on the ethyl chain derived from acrylonitrile (

-

C-D Bond Strength: These bonds are non-exchangeable in standard protic solvents (methanol, water) at neutral/acidic pH.

-

Risk: Isotopic scrambling is negligible unless the molecule undergoes metabolic biotransformation or extreme radical oxidation. The primary risk remains the loss of the entire labeled moiety via the Retro-Michael pathway.

Hydrolysis Risk

The nitrile (-CN) group is susceptible to hydrolysis, converting first to an amide and subsequently to a carboxylic acid (N-carboxyethyl valine).[1] This reaction is catalyzed by strong acids or bases but is generally slower than the Retro-Michael pathway in organic solvents.[1]

Visualization: Degradation Pathways

The following diagram maps the critical degradation routes that storage conditions must prevent.

Figure 1: Degradation pathways of d3-CEVal.[1] The Red path (Retro-Michael) is the primary mode of failure in improper storage.[1]

Storage & Handling Protocols

This protocol is designed to freeze the chemical equilibrium and prevent hydrolysis.

Solid State Storage (Lyophilized Powder)

-

Temperature: -20°C (Standard) or -80°C (Long-term > 1 year).

-

Container: Amber glass vial with PTFE-lined screw cap.[1]

-

Atmosphere: Headspace flushed with Argon or Nitrogen.

-

Desiccation: Essential.[2][3] Store vial inside a secondary container (e.g., Falcon tube or jar) containing active silica gel or molecular sieves.

Solution Preparation & Storage

The choice of solvent is the single most critical factor for stability.

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | Methanol (LC-MS Grade) | Excellent solubility; protic nature stabilizes the zwitterionic amino acid core without catalyzing Retro-Michael.[1] |

| Alternative | Acetonitrile : Water (50:[1]50) | Acceptable for short-term use.[1] Pure ACN may cause precipitation of the amino acid salt. |

| pH Modifier | 0.1% Formic Acid | CRITICAL: Acidic pH protonates the amine, locking the nitrogen lone pair and preventing the initiation of the Retro-Michael elimination. |

| Prohibited | Basic Buffers (pH > 8) | Rapidly catalyzes Retro-Michael decomposition.[1] |

| Prohibited | Aldehydes/Ketones (Acetone) | Reacts with the secondary amine to form Schiff bases/enamines. |

| Shelf Life | 1 Month @ -20°C | Deuterated standards in solution degrade faster than solids.[1] |

Reconstitution Workflow

-

Equilibrate the vial to room temperature (20°C) inside the desiccator (prevents condensation).

-

Weigh the standard rapidly (hygroscopic).

-

Dissolve in Methanol + 0.1% Formic Acid .

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Aliquot into single-use amber vials and freeze immediately at -80°C. Do not freeze-thaw.

Experimental Validation: Stability Testing

To validate the integrity of your d3-CEVal stock, perform this "Self-Validating" check before any critical regulated study.

Isotopic Purity Check (LC-MS/MS)

Objective: Confirm no significant presence of d0 (unlabeled) or d<3 species.

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: MRM Mode.

-

Target (d3): Precursor

Product (Valine-d0 fragment or loss of COOH).[1] -

Impurity (d0): Precursor

.

-

-

Acceptance Criteria: d0 contribution < 0.5% of d3 peak area.

Forced Degradation (Stress Test)

If developing a new method, verify the stability of the IS in the sample matrix.

-

Spike d3-CEVal into the matrix (plasma/solvent).[1]

-

Incubate at 40°C for 4 hours.

-

Compare peak area to a freshly prepared cold reference.

-

Fail Condition: >15% loss of area indicates the matrix pH or enzymes are degrading the IS. Correction: Add more acid to the matrix extraction buffer.

Decision Logic for Handling

Use this flowchart to determine the appropriate handling steps based on your current state.

Figure 2: Decision tree for storage and reconstitution to ensure chemical integrity.

References

-

Valsartan Impurity Profiling : "Valsartan and its Impurities: Reference Standards," Pharmaffiliates. Available at: [Link][1]

-

Biomarker Applications : "Use of the Acrylonitrile Haemoglobin Adduct N-(2-cyanoethyl)valine as a Biomarker," ResearchGate.[1] Available at: [Link]

-

Retro-Michael Instability : "Addressing the retro-Michael instability of maleimide bioconjugates," National Institutes of Health (PubMed).[1] Available at: [Link]

-

General Stability Data : "N-(2-Cyanoethyl)valine Compound Summary," PubChem.[1] Available at: [Link][1]

Sources

Commercial Suppliers and Technical Application of N-(2-Cyanoethyl-(1,1,2-d3)) Valine: A Guide for Biomonitoring and Toxicology

An In-Depth Technical Guide on N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Executive Summary

This compound (CAS 160210-22-0) is a critical stable isotope-labeled internal standard (IS) used in the quantification of acrylonitrile (ACN) exposure. Acrylonitrile is a potent carcinogen and industrial chemical that forms covalent adducts with the N-terminal valine residues of hemoglobin (Hb). The resulting adduct, N-(2-cyanoethyl)valine (CEV) , serves as a retrospective biomarker of exposure over the lifespan of the erythrocyte (~120 days).

This guide provides a technical breakdown of the commercial supply landscape, the specific "1,1,2-d3" isotopic architecture, and a self-validating workflow for its application in LC-MS/MS-based adductomics.

Technical Specifications & Isotopic Architecture

Chemical Identity[1]

-

Synonyms: CEV-d3, N-(2-cyanoethyl-d3)valine[]

-

CAS Number (Unlabeled): 51078-49-0[2]

-

Molecular Formula:

-

Molecular Weight: 173.23 g/mol (vs. 170.21 g/mol for unlabeled)

-

Solubility: Soluble in water, methanol, and DMSO.

Structural Logic

The "1,1,2-d3" designation refers to the deuteration of the cyanoethyl side chain attached to the valine nitrogen. This specific labeling pattern is derived from the precursor Acrylonitrile-d3 (

-

Stability: The deuterium atoms are located on the ethyl backbone, which is metabolically and chemically stable during the modified Edman degradation procedures typically used to cleave the adduct from hemoglobin.

-

Mass Shift: The +3 Da shift allows for interference-free detection in Mass Spectrometry (MS) against the native CEV adduct (M) and natural isotopes (M+1, M+2).

Commercial Supply Landscape

The supply chain for specific globin adduct standards is specialized. Most "suppliers" are distributors for a few key manufacturers of stable isotopes.

Primary Manufacturers vs. Distributors

Toronto Research Chemicals (TRC) is the dominant primary manufacturer for this specific metabolite. Many other catalog providers (LGC, Fisher, Cymit) source directly from TRC or similar custom synthesis houses.

Verified Supplier Table

| Supplier | Catalog / Ref ID | Purity / Format | Role |

| Toronto Research Chemicals (TRC) | TRC-C981082 | >98%; Neat Solid | Primary Manufacturer |

| LGC Standards | TRC-C981082 | >98%; Neat Solid | Distributor (Official TRC Partner) |

| BOC Sciences | 160210-22-0 | >95%; Custom Pack | Custom Synthesis / Supplier |

| CymitQuimica | IN-DA001RRU | >98% | Distributor (EU Focus) |

| MedChemExpress (MCE) | HY-131853S | >98%; Solution/Solid | Supplier |

Procurement Strategy for Researchers

-

Traceability: Always request a Certificate of Analysis (CoA) confirming the isotopic enrichment (typically >99 atom % D). Incomplete enrichment leads to "crosstalk" with the analyte signal.

-

Stereochemistry: Ensure the L-isomer is specified (N-(2-Cyanoethyl)-L -valine). Hemoglobin consists of L-amino acids; using a DL-racemate is acceptable for MS quantitation but L-isomer ensures exact retention time matching if chiral chromatography is used.

Application Context: The Acrylonitrile Adduct Pathway

Understanding the causality of the adduct formation is essential for designing the assay. Acrylonitrile acts as a Michael acceptor, reacting electrophilically with the nucleophilic N-terminal amine of valine in hemoglobin.

Mechanism of Formation (Graphviz)

Figure 1: The pathway from Acrylonitrile exposure to the detectable PTH-CEV derivative. The d3-standard is introduced prior to the Edman Degradation step.

Experimental Protocol: Self-Validating Quantitation

Scientific Integrity Note: The reliability of this assay hinges on the Internal Standard (IS) being added before any sample manipulation (cleavage/extraction). This compensates for variations in reaction efficiency during the Edman degradation.

Reagents Required[6]

-

Analyte: Globin isolated from whole blood.

-

Internal Standard: this compound (dissolved in water/methanol).

-

Derivatizing Agent: Phenyl isothiocyanate (PITC) or Pentafluorophenyl isothiocyanate (PFPITC) for higher sensitivity.

Step-by-Step Workflow

-

Globin Isolation: Precipitate globin from lysed red blood cells using acidic acetone. Wash and dry.

-

Internal Standard Addition (Critical Step):

-

Dissolve ~5 mg of globin in formamide or buffer.

-

Spike a known amount of This compound into the solution.

-

Why: Any loss during the subsequent extraction or incomplete derivatization will affect both the analyte and the IS equally, maintaining the ratio.

-

-

Modified Edman Degradation:

-

Add PITC (approx 10-20 µL) and base (e.g., 1M NaOH or triethylamine).

-

Incubate at 50°C for 1-2 hours.

-

Mechanism:[5] PITC reacts with the secondary amine of the cyanoethyl-valine to form a thiocarbamoyl derivative, which then cyclizes and cleaves from the protein chain as a PTH-derivative (Phenylthiohydantoin).

-

-

Extraction:

-

Extract the cleaved PTH-CEV and PTH-CEV-d3 using diethyl ether or ethyl acetate.

-

Evaporate to dryness and reconstitute in Mobile Phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH).

-

Ionization: Electrospray Positive (ESI+).

-

MRM Transitions (Example for PITC derivative):

-

Analyte (Unlabeled): Precursor -> Product (Specific to PTH-CEV).

-

IS (d3-Labeled): Precursor (+3 Da) -> Product (+3 Da or preserved fragment).

-

-

Workflow Diagram (Graphviz)

Figure 2: Analytical workflow ensuring the Internal Standard compensates for extraction and derivatization variability.

Synthesis Route (For Custom Validation)

If commercial stock is unavailable, the synthesis is straightforward but requires handling toxic acrylonitrile.

-

Precursors: L-Valine + Acrylonitrile-d3 (CAS 53807-26-4).

-

Reaction: Michael addition in basic aqueous solution (KOH).

-

Conditions:

to Room Temperature. -

Purification: Crystallization from water/ethanol or Ion Exchange Chromatography.

-

QC Check: NMR (

,

References

-

LGC Standards. (2025). N-(2-Cyanoethyl-d3)-L-valine Product Sheet. Retrieved from

-

Toronto Research Chemicals. (2025). N-(2-Cyanoethyl)-L-valine-d3 Certificate of Analysis. Retrieved from

-

Törnqvist, M., et al. (1986). Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin. Carcinogenesis , 7(9), 1519-1525.

- Schettgen, T., et al. (2002). Simultaneous determination of haemoglobin adducts of acrylamide and acrylonitrile... by GC-MS.

-

BOC Sciences. (2025). Stable Isotope N-(2-Cyanoethyl)-L-Valine-[d3]. Retrieved from

Sources

N-(2-Cyanoethyl-(1,1,2-d3)) Valine safety data sheet and handling precautions

This guide is structured as a Technical Monograph , synthesizing safety data with high-level analytical application notes. It is designed for laboratory professionals handling this specific stable isotope standard in bioanalytical workflows.[1]

Application: Internal Standard for Acrylonitrile Biomonitoring CAS Reference (Unlabeled): 51078-49-0 | Labeled CAS: 160210-22-0 (Generic Ref)[1]

Part 1: Compound Identity & Physicochemical Profile[1]

This compound is the stable isotope-labeled analog of N-(2-cyanoethyl)valine (CEV) .[1] It serves as the definitive Internal Standard (IS) for quantifying exposure to Acrylonitrile (ACN) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Chemical "Identity Card"[1]

| Property | Specification |

| Chemical Name | N-(2-Cyanoethyl-(1,1,2-d3))-L-Valine |

| Synonyms | CEV-d3; N-(2-Cyanoethyl)valine-d3; N-CEV-d3 |

| Molecular Formula | C₈H₁₁D₃N₂O₂ |

| Molecular Weight | 173.23 g/mol (vs. 170.21 g/mol for unlabeled) |

| Physical State | White to off-white solid (crystalline powder) |

| Solubility | Soluble in Water, Methanol, DMSO |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Melting Point | >250°C (Decomposition) |

The Deuterium Signature

The "1,1,2-d3" labeling pattern is critical.[1] The deuterium atoms are located on the ethyl chain linking the valine nitrogen to the nitrile group.

-

Structural Integrity: These are Carbon-Deuterium (C-D) bonds, which are non-exchangeable in standard aqueous solvents, unlike N-D or O-D bonds.[1] This ensures the mass shift (+3 Da) remains stable during extraction and chromatography.

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Note: While this compound is a metabolite of a toxic substance, it possesses distinct toxicological properties. As a research chemical, it must be treated with the "Precautionary Principle."

Hazard Classification (GHS)

Based on the functional groups (Nitrile, Amino Acid derivative) and data from the unlabeled analog:

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

-

Skin/Eye Irritation: Category 2 (H315/H319) - Causes skin and serious eye irritation.[1][2]

-

Specific Target Organ Toxicity: Category 3 (H335) - May cause respiratory irritation.[1]

Mechanistic Toxicology

To understand the risk, one must understand the functional groups:

-

The Nitrile Moiety (-CN): Organic nitriles can be metabolized by hepatic Cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (

).[1]-

Risk Assessment: While the release rate for this specific amino acid adduct is likely slow compared to volatile nitriles, accidental ingestion could theoretically lead to histotoxic hypoxia.

-

-

The Amino Acid Backbone: The valine structure increases water solubility, potentially facilitating systemic absorption if inhaled as dust.

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by qualified personnel.[1]

-

Skin Contact: Wash with soap and water for 15 minutes.[1] The nitrile group can penetrate skin; do not use organic solvents (like ethanol) for cleaning as they may enhance absorption.

-

Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately, mentioning the potential for "organic nitrile" exposure.[3][4]

Part 3: Analytical Context & Mechanism[1]

Why this compound exists: Acrylonitrile is a potent electrophile and carcinogen found in cigarette smoke and industrial plastics. It alkylates the N-terminal valine residues of hemoglobin (Hb).[1][5][6][7] Because red blood cells have a lifespan of ~120 days, measuring N-(2-cyanoethyl)valine (CEV) provides a retrospective window of exposure (biomonitoring).[1]

Formation Pathway (Biological)

The following diagram illustrates how the analyte is formed in vivo, necessitating the use of the d3-standard for measurement.

Figure 1: The in vivo formation of the CEV adduct and the parallel role of the d3-standard in quantification.

Part 4: Operational Handling & Experimental Protocols

Expert Insight: The primary failure mode when using this standard is isotopic scrambling or hygroscopic degradation . The following protocols are designed to prevent these issues.

Storage & Stability[1]

-

Temperature: Store at -20°C (desiccated).

-

Light: Protect from light (amber vials).[1]

-

Hygroscopicity: Allow the vial to equilibrate to room temperature before opening. Condensation inside the vial can cause hydrolysis of the nitrile group over time to the corresponding amide/acid.

Reconstitution Protocol (Stock Solution)

Goal: Create a stable 1 mg/mL primary stock.

-

Weighing: Weigh ~1.0 mg of N-(2-Cyanoethyl-(1,1,2-d3)) Valine into a tared amber glass vial. Do not use plastic weigh boats if avoiding static loss is critical.

-

Solvent Selection: Use LC-MS Grade Methanol or Acetonitrile:Water (50:50) .[1]

-

Avoid: 100% Water for long-term storage (promotes microbial growth and hydrolysis).[1]

-

-

Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

-

Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Modified Edman Degradation Workflow

This standard is most often used in the "Modified Edman" procedure to cleave the adduct from the protein chain for analysis.

Figure 2: Integration of the d3-standard into the Modified Edman Degradation workflow.[1]

Mass Spectrometry Transitions (Guideline)

When setting up the MRM (Multiple Reaction Monitoring), the d3-label shifts the precursor and product ions.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| CEV (Native) | 171.1 [M+H]⁺ | 84.1 / 56.1 | 15 - 25 |

| CEV-d3 (IS) | 174.1 [M+H]⁺ | 87.1 / 59.1 | 15 - 25 |

Note: The +3 Da shift is retained in the fragment ions containing the ethyl chain.

References

-

Törnqvist, M., et al. (1986).[1] "Monitoring of exposure to acrylonitrile by determination of N-(2-cyanoethyl)valine at the N-terminal position of haemoglobin."[1][5][6][8][9] Carcinogenesis, 7(9), 1519–1521. Link

-

Schettgen, T., et al. (2002).[1][9] "Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide—biomarkers in occupational and environmental medicine."[9] Toxicology Letters, 134(1-3), 65-70.[1][9] Link

-

LGC Standards. "N-(2-Cyanoethyl-d3)-L-valine Product Data." Link

-

US EPA. "N-(2-Cyanoethyl)valine - CompTox Chemicals Dashboard."[1] Link[1][10]

-

Fennell, T. R., et al. (2000).[1] "Development of methods for measuring hemoglobin adducts of acrylonitrile and acrylamide." Health Effects Institute Research Report.[1] Link

Sources

- 1. N-(2-Cyanoethyl-d3)-L-valine | LGC Standards [lgcstandards.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. T3DB: N-(2-Cyanoethyl)valine [t3db.ca]

- 9. References for Biomonitoring Analytical Methods | NER | CDC [cdc.gov]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

Methodological & Application

Application Note: High-Precision Quantitation of N-(2-Cyanoethyl)valine in Hemoglobin

This Application Note provides a comprehensive protocol for the quantification of N-(2-Cyanoethyl)valine (CEV) in hemoglobin using N-(2-Cyanoethyl-(1,1,2-d3)) Valine as an Internal Standard (IS).

This method is critical for biomonitoring exposure to acrylonitrile (a carcinogen found in tobacco smoke and industrial processes). The protocol utilizes the Modified Edman Degradation technique coupled with LC-MS/MS.[1][2][3][4][5]

Introduction & Principle

N-(2-Cyanoethyl)valine (CEV) is a stable hemoglobin adduct formed by the reaction of acrylonitrile with the N-terminal valine of the hemoglobin

The Challenge

Quantifying N-terminal adducts is difficult because they are covalently bound to the protein. The Modified Edman Degradation solves this by selectively detaching the N-terminal valine as a stable thiohydantoin derivative (PTH-CEV) using phenyl isothiocyanate (PITC).

The Solution: Isotope Dilution

Using This compound as an internal standard is the gold standard for accuracy. Unlike external calibration, the d3-IS is added before the derivatization reaction. This allows the IS to track the analyte through every step:

-

Derivatization Efficiency: Corrects for incomplete reaction with PITC.

-

Extraction Recovery: Corrects for losses during liquid-liquid extraction.

-

Matrix Effects: Corrects for ion suppression/enhancement in the MS source.

Reaction Mechanism & Workflow

The following diagram illustrates the parallel reaction pathways of the native adduct (Analyte) and the deuterated internal standard (IS). Both undergo cyclization and cleavage to form their respective Phenylthiohydantoin (PTH) derivatives.

Caption: Parallel derivatization of the protein-bound analyte and the free acid Internal Standard using PITC.

Materials & Reagents

| Component | Specification | Role |

| Internal Standard | This compound | Reference Standard |

| Derivatizing Agent | Phenyl Isothiocyanate (PITC) | Edman Reagent |

| Base | 0.1 M NaOH or KHCO₃ | pH adjustment |

| Solvent | Ethyl Acetate (LC-MS Grade) | Extraction solvent |

| Mobile Phase A | Water + 0.1% Formic Acid | LC Eluent |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | LC Eluent |

| Globin | Isolated from whole blood | Matrix |

Experimental Protocol

Phase 1: Preparation of Internal Standard Solution

-

Stock Solution: Dissolve 1 mg of this compound in 10 mL of water/methanol (50:50) to create a 100 µg/mL stock.

-

Working Solution: Dilute the stock to 10 pmol/µL (approx. 1.7 ng/µL) using water. Store at -20°C.

Phase 2: Globin Isolation (Brief)

-

Lyse washed erythrocytes with 3 volumes of water.

-

Precipitate globin by adding the lysate dropwise to acidic acetone (50 mL acetone + 1 mL HCl) at -20°C.

-

Centrifuge, wash with cold acetone, and dry under nitrogen.

-

Dissolve purified globin in water to ~50 mg/mL.

Phase 3: Modified Edman Degradation (The Critical Step)

Note: The IS is added before PITC to account for derivatization kinetics.

-

Spike: Transfer 500 µL of globin solution (~25 mg globin) to a screw-cap glass vial.

-

Add IS: Add 20 µL of the Working IS Solution (200 pmol CEV-d3). Vortex for 10 seconds.

-

Alkalize: Add 20 µL of 1 M NaOH to adjust pH to ~9.0.

-

Derivatize: Add 10 µL of PITC .

-

Incubate: Seal the vial and incubate at 50°C for 90 minutes in a heating block. Shake intermittently.

-

Mechanism:[6] PITC reacts with the secondary amine of the cyanoethyl-valine adduct.

-

-

Extract: Cool to room temperature. Add 2 mL of Ethyl Acetate . Vortex vigorously for 2 minutes.

-

Centrifuge: 3000 x g for 5 minutes to separate phases.

-

Recover: Transfer the upper organic layer (containing the PTH derivatives) to a fresh tube.

-

Dry: Evaporate the ethyl acetate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Dissolve the residue in 100 µL of Mobile Phase (90:10 Water:ACN).

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495) Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)

Gradient Elution Table

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Flow Rate (mL/min) |

| 0.00 | 90 | 10 | 0.3 |

| 1.00 | 90 | 10 | 0.3 |

| 6.00 | 40 | 60 | 0.3 |

| 6.10 | 5 | 95 | 0.4 |

| 8.00 | 5 | 95 | 0.4 |

| 8.10 | 90 | 10 | 0.3 |

| 10.00 | 90 | 10 | 0.3 |

MRM Transitions (Multiple Reaction Monitoring)

The derivatives formed are PTH-CE-Valine and PTH-CE-d3-Valine .

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Role |

| PTH-CE-Val | 288.1 | 235.1 (Loss of CN-Ethyl group) | 25 | Quantifier |

| PTH-CE-Val | 288.1 | 192.1 (PTH Ring Fragment) | 35 | Qualifier |

| PTH-CE-d3-Val | 291.1 | 235.1 (Loss of d3-CN-Ethyl) | 25 | IS Quant |

Note on IS Transition: The d3 label is located on the cyanoethyl group. If the fragmentation pathway involves the loss of the cyanoethyl group (neutral loss of 53 Da vs 56 Da), the product ion (235.1) will be identical for both the analyte and the IS. This is a common and acceptable strategy in IDMS, provided chromatographic separation is sufficient or the mass resolution is high. If the d3 label is retained in the fragment, the Q3 would be 238.1. Validation Step: Perform a product ion scan of the synthesized PTH-IS to confirm the dominant fragment.

Data Analysis & Calculations

Response Factor (RF)

Calculate the Response Factor using calibration standards (mixtures of unlabeled CEV and CEV-d3 derivatized together):

Quantitation

Calculate the concentration of CEV adduct in the unknown sample:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Incomplete derivatization | Check pH (must be >8.5) and PITC freshness. |

| Peak Tailing | Column overload or pH issues | Ensure reconstitution solvent matches initial mobile phase. |

| Interference | Matrix dirty | Implement a Solid Phase Extraction (SPE) step (e.g., Oasis HLB) after ethyl acetate evaporation. |

| No Signal | Incorrect MRM | The d3 label position affects fragmentation. Run a Product Ion Scan on the IS to verify the 291 -> 235 transition. |

References

-

Törnqvist, M., et al. (2002). Monitoring of carcinogen exposure using hemoglobin adducts.[4][5] Journal of Chromatography B. Link

-

Rydberg, P., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS (The FIRE Procedure).[1][3][4][5] Journal of Chromatography B. Link

-

Schettgen, T., et al. (2002). Simultaneous determination of haemoglobin adducts of acrylamide and glycidamide in human blood by LC-MS/MS.[4] Journal of Chromatography B. Link

-

PubChem. (2025).[7] N-(2-Cyanoethyl)valine Compound Summary.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and quantitation of N-(carboxymethyl)valine adduct in hemoglobin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehu.eus [ehu.eus]

- 7. N-(2-cyanoethyl)valine | C8H14N2O2 | CID 11665476 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of N-(2-Cyanoethyl-(1,1,2-d3)) Valine in proteomics research

Application Note: Targeted Adductomics for Acrylonitrile Exposure Monitoring

Abstract & Introduction

This Application Note details the protocol for the targeted quantification of N-(2-Cyanoethyl)valine (CE-Val) , a specific hemoglobin (Hb) adduct formed by exposure to acrylonitrile (AN), a potent toxicant found in tobacco smoke and industrial emissions.

In modern chemical proteomics, hemoglobin adducts serve as "molecular dosimeters," providing a retrospective window of exposure (approx. 120 days, the lifespan of a red blood cell). However, the low abundance of these modifications requires a rigorous derivatization strategy to enhance ionization efficiency and chromatographic separation.

This guide utilizes N-(2-Cyanoethyl-(1,1,2-d3)) Valine as the stable isotope-labeled Internal Standard (ISTD). The specific "1,1,2-d3" labeling pattern ensures the isotope is retained on the cyanoethyl moiety during the Modified Edman Degradation , the core chemical mechanism of this assay. This method, often referred to as the FIRE procedure (Fluorescein Isothiocyanate R-group Edman), allows for sub-picomolar sensitivity using LC-MS/MS.

Scientific Mechanism: The Modified Edman Degradation

The critical challenge in adductomics is detaching the modified N-terminal valine from the globin chain without hydrolyzing the adduct itself. Standard protein hydrolysis (6M HCl) destroys cyanoethyl adducts.

The solution is the Modified Edman Degradation . Unlike determining a protein sequence, where the goal is sequential removal, here we target the specific detachment of the N-alkylated valine.

-

Coupling: The isothiocyanate reagent (e.g., FITC or PFPITC) reacts with the N-terminal amine of the globin chain at neutral/mildly alkaline pH to form a thiocarbamyl (PTC) derivative.

-

Cyclization & Cleavage: Under specific conditions, the N-alkylated valine cyclizes much faster than unmodified valines due to the "R-group effect" (steric compression and electron donation).

-

Result: The CE-Val adduct is released as a stable Thiohydantoin derivative (e.g., FTH-CE-Val), while the rest of the protein remains largely intact.

Why this compound? The d3-ISTD is chemically identical to the analyte but mass-shifted (+3 Da). It is added before derivatization. Because the Edman reaction efficiency can vary based on pH and temperature, the ISTD undergoes the exact same reaction kinetics, correcting for:

-

Incomplete derivatization.

-

Losses during Solid Phase Extraction (SPE).

-

Matrix effects (ion suppression) in the MS source.

Experimental Workflow (Graphviz)

Caption: Workflow for the targeted quantification of CE-Val adducts. The ISTD is introduced immediately after lysis to normalize the entire derivatization and extraction process.

Detailed Protocol: The FIRE Procedure

This protocol uses Fluorescein Isothiocyanate (FITC) as the Edman reagent, creating highly fluorescent and ionizable derivatives (FTH-CE-Val).

Reagents & Preparation

-

Analyte Standard: N-(2-Cyanoethyl)valine (Synthetic reference).

-

Internal Standard (ISTD): this compound.

-

Stock: Dissolve to 1 mM in 0.1 M HCl. Store at -20°C.

-

Working Soln: Dilute to 5 µM in water.

-

-

Derivatization Reagent: FITC (Fluorescein-5-isothiocyanate).[1] Prepare fresh 15 mg/mL in Dimethylformamide (DMF).

-

Buffer: 1.0 M KHCO₃ (Potassium Bicarbonate).

Sample Preparation Steps

-

Globin Isolation:

-

Wash 250 µL of packed red blood cells (RBCs) 3x with saline.

-

Lyse with 1 mL water.

-

Precipitate globin by adding acidified isopropanol or using the "Modified Drabkin's" method if heme removal is required (optional for this specific adduct but recommended for column longevity).

-

-

ISTD Addition (Critical):

-

To the globin solution (approx 30 mg globin), add 10 µL of Working ISTD (50 pmol) .

-

Note: The ISTD must be present before the FITC is added.

-

-

Derivatization (The Edman Reaction):

-

Adjust pH to ~8.0 by adding 15 µL of 1.0 M KHCO₃.

-

Add 30 µL of FITC Reagent .

-

Vortex thoroughly.

-

Incubate at 37°C for 18 hours (overnight) with constant shaking (800 rpm).

-

Mechanism Check: During this time, the FITC couples to the N-term CE-Val and cleaves it off as FTH-CE-Val. Unmodified valines react slower and do not detach as readily under these mild conditions.

-

-

Solid Phase Extraction (SPE):

-

Precipitate excess protein with Acetonitrile (ACN). Centrifuge and collect supernatant.

-

Use Oasis MAX (Mixed-mode Anion Exchange) cartridges.

-

Condition: MeOH -> Water.

-

Load: Supernatant.

-

Wash 1: Water (removes salts).

-

Wash 2: 40% Methanol (removes excess unreacted FITC).

-

Elute: ACN containing 2% Formic Acid.

-

Evaporate to dryness and reconstitute in 40% ACN/Water.

-

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm. Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][2]

MRM Transitions (Table 1)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (eV) | Note |

| FTH-CE-Val (Analyte) | 560.2 | 390.1 | 50 | 35 | Cleavage of Fluorescein moiety |

| FTH-CE-Val-d3 (ISTD) | 563.2 | 390.1 | 50 | 35 | +3 Da shift on Precursor only |

| FTH-CE-Val (Qualifier) | 560.2 | 445.1 | 50 | 25 | Alternative fragment |

Note: Exact precursor masses depend on the specific protonation state and FITC isomer. The values above are theoretical estimates based on FTH-Val (~489) + Cyanoethyl (53) + H+ (1) + structural adjustments. Always tune using the pure synthetic standard first. The d3 shift (+3 Da) will be consistent.

Data Analysis & Validation

-

Response Ratio: Calculate the Area Ratio (

). -

Quantification:

The Response Factor (RF) is determined by running a calibration curve of unlabeled CE-Val against the fixed d3-ISTD. -

Linearity: The assay should be linear from 0.5 pmol/g globin to 1000 pmol/g globin.

-

Quality Control:

-

Blank: Process water/BSA with FITC to ensure no contamination.

-

Negative Control: Blood from a non-smoker (should show very low background, <10 pmol/g).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal for ISTD | Incomplete Derivatization | Check pH (must be ~8.0). Ensure incubation is at least 16h. |

| High Background | Excess FITC breakthrough | Optimize SPE wash step (increase MeOH % slightly, but monitor ISTD loss). |

| Poor Peak Shape | Reconstitution Solvent | Ensure reconstitution solvent matches initial mobile phase conditions (e.g., 10% ACN). |

| Mass Shift Errors | H/D Exchange | Ensure the d3 label is on the ethyl chain (1,1,2-d3), which is non-exchangeable. Labels on the Valine nitrogen or carboxyl would exchange. |

References

-

Törnqvist, M., et al. (2002). Monitoring of carcinogen exposure via hemoglobin adducts.[3][4][5]Journal of Chromatography B . Link

-

Rydberg, P., et al. (2009). The FIRE procedure: A simple and rapid method for the detection of N-terminal hemoglobin adducts.Chemical Research in Toxicology . Link

-

Schettgen, T., et al. (2010). Simultaneous determination of haemoglobin adducts of acrylamide and glycidamide in human blood by LC-MS/MS.[1]Journal of Chromatography B . Link

-

von Stedingk, H., et al. (2010). A new modified Edman procedure for analysis of N-terminal valine adducts in hemoglobin by LC-MS/MS.Journal of Chromatography B . Link

Sources

- 1. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathways to Identify Electrophiles In Vivo Using Hemoglobin Adducts: Hydroxypropanoic Acid Valine Adduct and Its Possible Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of the hemoglobin N-(2-oxoethyl)valine adduct in ethyl carbamate-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS method development with N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-(2-Cyanoethyl)valine (CEV) in Hemoglobin

Methodology: Modified Edman Degradation (FIRE Procedure) Analyte: N-(2-Cyanoethyl)valine (CEV) Internal Standard: N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Part 1: Introduction & Scientific Rationale

The Biological Context Acrylonitrile (AN) is a pervasive industrial chemical and a potent carcinogen present in tobacco smoke. Upon entering the systemic circulation, AN functions as a Michael acceptor, alkylating nucleophilic sites on proteins. The N-terminal valine of hemoglobin (Hb) is a primary target, forming the stable adduct N-(2-cyanoethyl)valine (CEV) .[1] Because erythrocytes have a lifespan of ~120 days, CEV levels provide a retrospective integration of AN exposure over the preceding 4 months, making it a superior biomarker compared to urinary metabolites (e.g., mercapturic acids) which only reflect recent exposure.

The Analytical Challenge Quantifying CEV requires detaching the modified N-terminal valine from the globin chain. Traditional methods utilize total acid hydrolysis (damaging to the adduct) or conventional Edman degradation with PFPITC (pentafluorophenyl isothiocyanate) followed by GC-MS.

The Solution: The FIRE Procedure This protocol utilizes the Fluorescein Isothiocyanate (FITC) "FIRE" Procedure . Unlike PFPITC, FITC introduces a high-proton-affinity fluorophore, dramatically enhancing ionization efficiency in ESI-positive LC-MS/MS.

-